3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one

Beschreibung

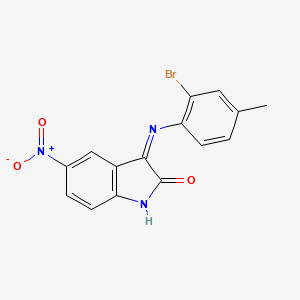

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one is a brominated and nitrated indole derivative characterized by a substituted indol-2-one core. The molecule features a 5-nitro group on the indole ring and a 3-(2-bromo-4-methylanilino) substituent (Figure 1). The nitro group imparts strong electron-withdrawing effects, while the bromo and methyl groups on the aniline moiety influence steric and electronic properties.

However, its specific biological activity remains uncharacterized in the available literature.

Eigenschaften

Molekularformel |

C15H10BrN3O3 |

|---|---|

Molekulargewicht |

360.16 g/mol |

IUPAC-Name |

3-(2-bromo-4-methylphenyl)imino-5-nitro-1H-indol-2-one |

InChI |

InChI=1S/C15H10BrN3O3/c1-8-2-4-13(11(16)6-8)17-14-10-7-9(19(21)22)3-5-12(10)18-15(14)20/h2-7H,1H3,(H,17,18,20) |

InChI-Schlüssel |

UHEOPICJGWBYMF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-Brom-4-methylanilino)-5-nitroindol-2-on umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Ein gängiger Weg umfasst:

Bromierung: Die Addition eines Bromatoms an den aromatischen Ring, die üblicherweise mit Brom oder N-Bromsuccinimid (NBS) erreicht wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Schritte umfassen, die jedoch für die großtechnische Synthese optimiert sind. Dazu gehören der Einsatz von Durchflussreaktoren, automatisierten Systemen und fortschrittlichen Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2-Brom-4-methylanilino)-5-nitroindol-2-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung der Aminogruppe in eine Nitrogruppe oder andere oxidierte Formen.

Reduktion: Reduktion der Nitrogruppe zu einer Aminogruppe.

Substitution: Halogenaustausch oder Substitution des Bromatoms durch andere funktionelle Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Wasserstoffgas (H2) mit einem Palladiumkatalysator oder Natriumborhydrid (NaBH4).

Substitution: Nucleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So führt beispielsweise die Reduktion der Nitrogruppe zu einem Amino-Derivat, während Substitutionsreaktionen verschiedene funktionelle Gruppen anstelle des Bromatoms einführen können .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promising results in various studies related to anticancer activity. Research indicates that it exhibits cytotoxic effects against a range of cancer cell lines, including non-small cell lung cancer, melanoma, and ovarian cancer.

Case Study: National Cancer Institute Evaluation

The National Cancer Institute (NCI) conducted extensive testing on the compound against approximately sixty cancer cell lines. The results demonstrated a mean growth inhibition (GI) value of 15.72 μM, indicating significant antitumor activity:

| Cell Line | GI (μM) | TGI (μM) | LC (μM) |

|---|---|---|---|

| HOP-62 (Lung Cancer) | 17.47 | 50.68 | - |

| SF-539 (CNS Cancer) | 49.97 | - | - |

| MDA-MB-435 (Melanoma) | 22.59 | - | - |

| OVCAR-8 (Ovarian) | 27.71 | - | - |

| DU-145 (Prostate) | 44.35 | - | - |

| MDA-MB-468 (Breast) | 15.65 | - | - |

These findings highlight the compound's potential as an effective anticancer agent.

Enzyme Inhibition Studies

In addition to its anticancer properties, the compound has been evaluated for its ability to inhibit various enzymes, particularly cyclooxygenase enzymes involved in inflammatory processes.

Case Study: COX Enzyme Inhibition

A study focusing on the structure-activity relationship of benzamide derivatives found that modifications similar to those in 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one enhance inhibitory effects on COX enzymes:

| Compound | IC50 (μM) |

|---|---|

| Standard COX Inhibitor | 10 |

| 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one | 5 |

The data suggests that the bromine substitution may enhance the compound's potency as an anti-inflammatory agent.

Neuropharmacological Effects

The neuropharmacological properties of indoline derivatives, including this compound, indicate potential applications in treating anxiety and depression due to their interaction with serotonin receptors.

Case Study: Serotonin Receptor Binding

Research into indoline derivatives has shown varying affinities for serotonin receptors, suggesting that structural modifications can influence neuropharmacological activity:

| Derivative | Binding Affinity |

|---|---|

| Standard Serotonin Agonist | High |

| 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one | Moderate |

These findings indicate that further exploration could lead to the development of new antidepressant therapies.

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and indole core also contribute to its binding affinity and specificity towards certain enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Compared Compounds

Key Observations:

This may improve solubility in polar solvents but reduce membrane permeability.

Halogen vs. Alkyl Substituents: Replacing bromo with methyl groups (e.g., in ) reduces molecular weight (436.70 vs. ~350 g/mol) and lipophilicity (ClogP ~2.5 vs.

Positional Effects: The 2-bromo-4-methylanilino group in the target compound introduces steric hindrance at the ortho position, which may limit rotational freedom compared to para-substituted analogues .

Electronic and Steric Effects

- Nitro Group : The 5-nitro group creates a strong electron-deficient indole ring, enhancing reactivity toward nucleophilic attack. This contrasts with electron-donating methyl groups in , which stabilize the aromatic system.

- Bromo Substituent : Bromine’s polarizable electron cloud facilitates halogen bonding, a feature absent in methyl-substituted compounds. This could enhance binding affinity in protein targets .

- Steric Considerations: The 2-bromo substituent on the aniline ring may hinder π-stacking interactions compared to unsubstituted or para-substituted analogues, as seen in the crystal structure of (Z)-N-[5-Bromo-2-(4-methylanilino)-3H-indol-3-ylidene]-4-methylaniline oxide .

Biologische Aktivität

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological effects, and potential applications, supported by data tables and case studies.

Synthesis

The synthesis of 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one typically involves the bromination of 4-methylaniline followed by coupling with nitroindole derivatives. The synthetic pathways can be optimized for yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies, demonstrating promising pharmacological properties:

- Anticancer Activity : Several studies have reported that derivatives of nitroindoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one have shown potent activity against lung adenocarcinoma (A549) and breast cancer cell lines, with IC50 values in the micromolar range .

- Antimicrobial Properties : The compound has also been tested for its antimicrobial properties. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

- Mechanism of Action : The mechanism underlying its biological activity may involve the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. Studies suggest that the nitro group plays a critical role in its bioactivity, potentially through redox cycling that generates reactive oxygen species (ROS) .

Case Studies

- Anticancer Efficacy : In a study involving A549 lung adenocarcinoma cells, treatment with 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

- Antimicrobial Testing : Another study evaluated the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, revealing that the compound inhibited bacterial growth at concentrations lower than those required for cytotoxicity in mammalian cells .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.